

# potential for RBN-3143 drug-drug interactions with CYP3A4 inducers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RBN-3143  |           |
| Cat. No.:            | B10855028 | Get Quote |

# RBN-3143 & CYP3A4 Interactions: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for drug-drug interactions (DDIs) between the PARP14 inhibitor, **RBN-3143**, and inducers of the cytochrome P450 3A4 (CYP3A4) enzyme system.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary metabolic pathway for **RBN-3143**?

A1: In vitro data indicate that **RBN-3143** is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1]

Q2: Does RBN-3143 have the potential to induce its own metabolism (autoinduction)?

A2: While **RBN-3143** is metabolized by CYP3A4, a study of multiple ascending doses did not show evidence of significant autoinduction. At steady-state, the plasma area under the curve (AUC) for **RBN-3143** increased approximately 1.6-fold compared to the first day of dosing, suggesting that significant autoinduction of its own metabolic clearance via CYP3A4 is unlikely.

Q3: Has the potential for RBN-3143 to induce CYP3A4 been studied clinically?



A3: Yes, a pharmacokinetic drug-drug interaction study was conducted in healthy volunteers to determine if **RBN-3143** induces CYP3A4.[1][2][3] The study used midazolam, a sensitive CYP3A4 substrate, to assess the induction potential of **RBN-3143**.[1][2][3][4]

Q4: What were the findings of the clinical DDI study with midazolam?

A4: The study found that **RBN-3143** is a weak inducer of CYP3A4 in most individuals.[1][2][3] Co-administration of **RBN-3143** at a dose of 300 mg twice daily for 14 days with a single 2 mg oral dose of midazolam resulted in a modest decrease in midazolam exposure.[1][2][3]

## **Troubleshooting and Experimental Guidance**

Issue: Unexpected variability in **RBN-3143** plasma concentrations in preclinical or clinical studies.

Potential Cause: Co-administration of medications that are inducers of CYP3A4. Strong CYP3A4 inducers could potentially increase the metabolism of **RBN-3143**, leading to lower systemic exposure and potentially reduced efficacy.

#### Recommendation:

- Carefully review all co-administered medications in subjects or animals.
- If a known CYP3A4 inducer is being used, consider the potential for a drug-drug interaction and monitor **RBN-3143** plasma concentrations more frequently.
- For a list of common CYP3A4 inducers, refer to established pharmacology resources.

Issue: Designing a clinical study to assess the impact of a CYP3A4 inducer on **RBN-3143** pharmacokinetics.

#### Guidance:

- Select a strong or moderate CYP3A4 inducer (e.g., rifampin, efavirenz) as the perpetrator drug.
- Ensure the inducer is administered for a sufficient duration to achieve maximal induction (typically 1-2 weeks).[5]



- Administer a single dose of RBN-3143 before and after the induction period.
- Collect serial blood samples to determine the pharmacokinetic parameters of RBN-3143 (e.g., AUC, Cmax).
- A significant decrease in RBN-3143 exposure in the presence of the inducer would confirm the interaction.

## **Data Summary**

Table 1: Pharmacokinetic Parameters of Midazolam Co-administered with RBN-3143

| Parameter        | Midazolam Alone<br>(Control) | Midazolam with<br>RBN-3143 | Geometric Mean<br>Ratio (90% CI) |
|------------------|------------------------------|----------------------------|----------------------------------|
| Cmax (ng/mL)     | 0.92                         | _                          |                                  |
| AUCinf (ng*h/mL) | 0.88                         | _                          |                                  |

Data from a clinical drug-drug interaction study in healthy volunteers.[1][2][3]

# **Experimental Protocols**

Clinical Drug-Drug Interaction Study of RBN-3143 and Midazolam

- Study Design: An open-label, randomized, two-period crossover study in healthy volunteers. [1][2][3][4]
- Participants: Healthy adult volunteers.
- Treatment:
  - Period 1: A single oral dose of 2 mg midazolam was administered.
  - Period 2: RBN-3143 was administered at a dose of 300 mg twice daily for 14 days. On day 14, a single oral dose of 2 mg midazolam was co-administered with the morning dose of RBN-3143.



- Pharmacokinetic Sampling: Serial blood samples were collected after each midazolam dose to determine the plasma concentrations of midazolam and its major metabolite, 1'hydroxymidazolam.
- Analysis: The pharmacokinetic parameters of midazolam (Cmax and AUC) were calculated for each period and the geometric mean ratios were determined to assess the effect of RBN-3143 on midazolam exposure.

### **Visualizations**



Click to download full resolution via product page

Caption: Metabolic pathway of RBN-3143 via CYP3A4 and the influence of inducers.





Click to download full resolution via product page

Caption: Workflow for the clinical drug-drug interaction study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-Human Phase 1 Study to Evaluate the Clinical Pharmacology Properties of RBN-3143, a Novel Inhibitor of Mono-Adenosine Diphosphate Ribosyltransferase-PARP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase 1 Study to Evaluate the Clinical Pharmacology Properties of RBN-3143, a Novel Inhibitor of Mono-Adenosine Diphosphate Ribosyltransferase-PARP14 PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Management of Drug Interactions with Inducers: Onset and Disappearance of Induction on Cytochrome P450 3A4 and Uridine Diphosphate Glucuronosyltransferase 1A1 Substrates
  PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential for RBN-3143 drug-drug interactions with CYP3A4 inducers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855028#potential-for-rbn-3143-drug-drug-interactions-with-cyp3a4-inducers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com